molecular formula C9H11N5O B1424951 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide CAS No. 1255146-98-5

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide

Cat. No. B1424951
M. Wt: 205.22 g/mol
InChI Key: HHPBRLMLJWPRHK-UHFFFAOYSA-N
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Description

“5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that has been synthesized and characterized in various studies . It is known to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate . This compound is part of an important class of non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities .


Synthesis Analysis

The compound has been synthesized in studies involving mono- and dinuclear platinum (II) coordination compounds . The synthesis process was characterized by infrared and by 1H, 13C, 195Pt NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of “5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” involves two sites occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 .


Chemical Reactions Analysis

The compound has been involved in reactions with 5′-GMP as investigated in solution by 1H NMR spectroscopy . It has also shown to have interactions with their coordination compounds in biological systems .


Physical And Chemical Properties Analysis

The compound “(5,7-Dimethyl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol” has a molecular weight of 178.19 and is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Syntheses of Diheterocyclic Compounds

The syntheses of diheterocyclic compounds based on 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide have been explored, showing the conversion of this compound into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These syntheses emphasize the versatility of this compound as a precursor for various diheterocyclic structures, as confirmed by 1H-NMR, MS, and elemental analyses (Liu et al., 2008).

Fungicidal Activities

Novel triazolopyrimidine-thiadiazole diheterocyclic compounds derived from 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide have been synthesized, with some exhibiting excellent fungicidal activities. This highlights the compound's potential as a base for developing fungicidal agents (Xin, 2009).

Bioactivity and Potential Applications

Biological Activities

The design and synthesis of novel anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine as a key intermediate have been reported. These compounds have been identified through elemental analysis, IR, 1H NMR, and MS spectra, indicating potential applications in bioactive fields (Dong et al., 2008).

Leishmanicidal Activity

The copper (II) complex of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine and analogous transition metal series have been synthesized and characterized. These complexes demonstrated in vitro antiparasitic activity against leishmania spp. strands, suggesting a potential route for developing treatments against neglected tropical diseases (Méndez-Arriaga et al., 2020).

Advanced Materials and Supramolecular Chemistry

Supramolecular Microfibers

The molecular self-assembly of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with blue organic light-emitting properties has been achieved. This represents a novel application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Liu et al., 2008).

Safety And Hazards

The compound has associated hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which include “5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, have been the subject of ongoing research due to their significant biological activities . Future research may continue to explore their potential applications in both agriculture and medicinal chemistry .

properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)14-7(4-5)11-8(13-14)9(15)12-10/h3-4H,10H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBRLMLJWPRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NN2C(=C1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501145181
Record name [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide

CAS RN

1255146-98-5
Record name [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255146-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide
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